N-(4-Aminophenyl)-3-isobutoxybenzamide

Vue d'ensemble

Description

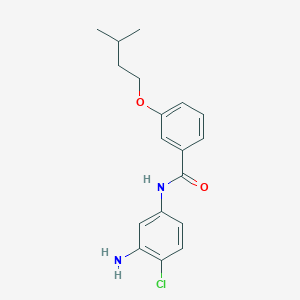

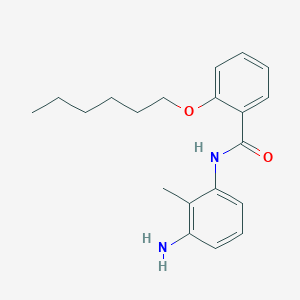

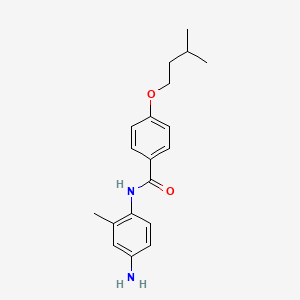

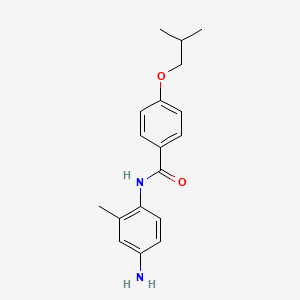

“N-(4-Aminophenyl)-3-isobutoxybenzamide” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure would include an amide group (CONH2) attached to a benzene ring, which is also attached to an isobutoxy group (CH(CH3)2O) and an amino group (NH2)1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-Aminophenyl)-3-isobutoxybenzamide”. However, similar compounds have been synthesized through various methods. For instance, piperidine derivatives, which are structurally similar, have been synthesized through intra- and intermolecular reactions2. Another method involves the reduction of nitro derivatives, which is a common method for synthesizing aniline derivatives3.Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-3-isobutoxybenzamide” can be inferred from its name. It likely contains a benzamide core with an isobutoxy group at the 3-position and an amino group at the 4-position1. However, without specific data or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure.Chemical Reactions Analysis

Specific chemical reactions involving “N-(4-Aminophenyl)-3-isobutoxybenzamide” are not available in the literature. However, compounds with similar structures, such as benzamides and anilines, are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-3-isobutoxybenzamide” are not explicitly available. However, similar compounds like “4-Aminophenyl ether” have been reported to be solid at room temperature, with a molecular weight of 227.27 g/mol6.Applications De Recherche Scientifique

Biosensor Development

A study by Karimi-Maleh et al. (2014) describes the creation of a biosensor using a modified electrode, which includes a derivative of N-(4-Aminophenyl)-3-isobutoxybenzamide. This biosensor is capable of determining glutathione in the presence of piroxicam, demonstrating its potential in biomedical applications (Karimi-Maleh et al., 2014).

Memory Enhancement Research

Piplani et al. (2018) conducted research on derivatives of N-(4-Aminophenyl)-3-isobutoxybenzamide for potential memory-enhancing properties. These derivatives showed significant results in inhibiting acetylcholinesterase, an enzyme linked to memory function, suggesting a potential role in treating memory-related disorders (Piplani et al., 2018).

Molecular Interaction Studies

Karabulut et al. (2014) focused on the molecular structure and intermolecular interactions of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. Their research, involving DFT calculations and X-ray crystallography, provides insights into the behavior of N-(4-Aminophenyl)-3-isobutoxybenzamide in various molecular environments (Karabulut et al., 2014).

Antioxidant Activity Analysis

Research by Jovanović et al. (2020) on amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-3-isobutoxybenzamide, investigates their antioxidant properties. These properties are crucial for understanding the free radical scavenging activity, which is important in combating oxidative stress-related diseases (Jovanović et al., 2020).

Synthesis Process Development

Mao Duo (2000) described a synthetic process for a compound similar to N-(4-Aminophenyl)-3-isobutoxybenzamide, indicating the practicality and efficiency of synthesizing such compounds for various applications (Mao Duo, 2000).

Antiviral and Antiprotozoal Activities

Studies by Ji et al. (2013) and Martínez et al. (2014) explored the antiviral and antiprotozoal activities of N-phenylbenzamide derivatives. Their findings suggest potential applications in the development of drugs against specific viruses and protozoan parasites (Ji et al., 2013); (Martínez et al., 2014).

Safety And Hazards

The specific safety and hazards associated with “N-(4-Aminophenyl)-3-isobutoxybenzamide” are not available. However, similar compounds, such as 4-Aminodiphenyl, are known to be hazardous. They can cause headaches, dizziness, drowsiness, breathing difficulty, and are potential occupational carcinogens7.

Orientations Futures

The future directions for “N-(4-Aminophenyl)-3-isobutoxybenzamide” are not explicitly mentioned in the literature. However, similar compounds, such as piperidine derivatives, have been the subject of recent advances in synthesis and pharmacological applications2. This suggests that there may be potential for further research and development in this area.

Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “N-(4-Aminophenyl)-3-isobutoxybenzamide”. For accurate information, specific studies on this compound would be required.

Propriétés

IUPAC Name |

N-(4-aminophenyl)-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-5-3-4-13(10-16)17(20)19-15-8-6-14(18)7-9-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPHYQQZYVQKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-3-isobutoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)

![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)